molecular formula C14H15N3O B14075769 2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one

2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one

Cat. No.: B14075769
M. Wt: 241.29 g/mol
InChI Key: IIUKXCZVGCRUDE-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrazolo ring fused with a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one typically involves a multi-step process. One common method includes the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs). This method is known for its high yields and short reaction times, making it efficient for both electron-releasing and electron-withdrawing substituted derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods are advantageous due to their ability to produce large quantities of the compound with high purity and consistency. Continuous flow synthesis also minimizes the generation of chemical waste and reduces the overall production time .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticonvulsant and anxiolytic effects.

    Industry: Utilized in the development of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to its potential anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepine: Another member of the diazepine family with similar structural features.

    1,5-Benzodiazepine: Known for its therapeutic applications, including use as sedatives and anxiolytics.

    Triazolo[1,5-a][1,4]diazepine: A fused ring system with potential biological activities.

Uniqueness

2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific structural configuration and the presence of the 4-methylphenyl group

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one

InChI

InChI=1S/C14H15N3O/c1-10-3-5-11(6-4-10)12-9-13-14(18)15-7-2-8-17(13)16-12/h3-6,9H,2,7-8H2,1H3,(H,15,18)

InChI Key

IIUKXCZVGCRUDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3CCCNC(=O)C3=C2

Origin of Product

United States

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